

# A Comparative Safety Analysis: Nomegestrol Acetate vs. Medroxyprogesterone Acetate

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **Nomegestrol**

Cat. No.: **B1679828**

[Get Quote](#)

For researchers, scientists, and drug development professionals, understanding the nuanced safety profiles of synthetic progestins is paramount in drug development and clinical application. This guide provides an objective comparison of **nomegestrol** acetate (NOMAC) and medroxyprogesterone acetate (MPA), focusing on their safety profiles supported by experimental data.

**Nomegestrol** acetate, a 19-norprogesterone derivative, is a more recent progestin designed for high selectivity to the progesterone receptor, closely mimicking the action of natural progesterone.<sup>[1][2]</sup> In contrast, medroxyprogesterone acetate is a 17 $\alpha$ -hydroxyprogesterone derivative that has been in clinical use for a longer period for contraception and hormone replacement therapy.<sup>[3][4]</sup> Their structural differences lead to distinct pharmacological activities and, consequently, different safety considerations, particularly concerning metabolic effects, breast tissue impact, and thrombotic risk.

## Comparative Pharmacological Profile

| Feature                    | Nomegestrol Acetate (NOMAC)                                    | Medroxyprogesterone Acetate (MPA)                             |
|----------------------------|----------------------------------------------------------------|---------------------------------------------------------------|
| Progestational Activity    | Potent                                                         | Potent                                                        |
| Androgenic Activity        | None, possesses partial antiandrogenic activity <sup>[1]</sup> | Present                                                       |
| Estrogenic Activity        | None                                                           | None                                                          |
| Glucocorticoid Activity    | None                                                           | Weak                                                          |
| Mineralocorticoid Activity | None                                                           | None                                                          |
| Receptor Selectivity       | High for progesterone receptor                                 | Binds to progesterone, androgen, and glucocorticoid receptors |
| Half-life                  | Approximately 50 hours                                         | Oral: 40-60 hours;<br>Intramuscular: ~50 days                 |

## Safety Profile: A Head-to-Head Comparison

The safety profiles of NOMAC and MPA diverge significantly in several key areas:

**Metabolic Effects:** Clinical studies indicate that NOMAC has a neutral or even beneficial effect on lipid and carbohydrate metabolism. It does not appear to adversely affect glucose metabolism or body weight. In contrast, MPA has been associated with negative impacts on lipid profiles and carbohydrate metabolism. Some studies have shown that the addition of MPA to estrogen therapy can blunt some of the beneficial effects of estrogen on lipids.

**Thrombotic Risk:** The risk of venous thromboembolism (VTE) is a critical consideration for all progestin-containing therapies. Studies suggest that oral hormone therapy containing MPA is associated with a significantly greater risk of VTE compared to other progestins. The risk appears to be dose-dependent. While data for NOMAC is still accumulating, current evidence suggests it may have a more favorable profile regarding hemostasis.

**Breast Tissue Effects:** Preclinical and clinical data suggest that NOMAC may have a more favorable safety profile concerning breast tissue. NOMAC has shown a lack of proliferative

activity in normal and cancerous breast tissue in some studies. It may even have an anti-proliferative effect on human breast cancer cells. In contrast, some evidence links long-term MPA use to a potential increase in breast cancer risk, although this remains a complex and debated area. In one study, NOMAC demonstrated a stronger inhibition of tumor growth in a xenograft model of endometrial cancer compared to MPA.

**Bone Mineral Density:** Long-term use of high-dose MPA, particularly the injectable formulation (DMPA), has been associated with a reduction in bone mineral density. Preclinical studies on NOMAC suggest it does not have a deleterious effect on bone remodeling.

#### Common Adverse Effects:

- **Nomegestrol Acetate:** Common side effects include changes in menstrual bleeding patterns (irregular bleeding, spotting, or amenorrhea), breast tenderness, headache, mood changes, and weight gain.
- **Medroxyprogesterone Acetate:** Frequently reported side effects include weight gain, headache, mood changes, irregular bleeding, and breast tenderness. Cushingoid symptoms have been observed with longer-term use of higher doses.

## Experimental Protocols

### In Vitro Receptor Binding and Transactivation Assays:

- Objective: To determine the binding affinity and functional activity of NOMAC and MPA at various steroid receptors (progesterone, androgen, estrogen, glucocorticoid, mineralocorticoid).
- Methodology:
  - Cell Culture: Chinese hamster ovary (CHO) cells are transfected with plasmids encoding human steroid receptors and a reporter gene (e.g., luciferase) linked to a hormone-responsive promoter.
  - Competitive Binding Assay: Cells are incubated with a radiolabeled ligand for the specific receptor in the presence of increasing concentrations of unlabeled NOMAC or MPA. The

concentration of the test compound that displaces 50% of the radiolabeled ligand (IC<sub>50</sub>) is determined.

- Transactivation Assay: Transfected cells are treated with varying concentrations of NOMAC or MPA. Receptor activation leads to the expression of the reporter gene, which is quantified (e.g., by measuring luminescence). Agonist and antagonist activities are determined by comparing the response to that of a known reference compound.

#### In Vivo Assessment of Androgenic and Antiandrogenic Activity in Rats:

- Objective: To evaluate the androgenic and anti-androgenic effects of NOMAC and MPA in a living organism.
- Methodology:
  - Animal Model: Immature, castrated male rats are used.
  - Androgenic Activity Assessment: Rats are treated with NOMAC or MPA for a specified period (e.g., 10 days). The weights of androgen-dependent tissues, such as the ventral prostate and seminal vesicles, are measured and compared to a control group.
  - Antiandrogenic Activity Assessment: Rats are co-administered testosterone propionate (an androgen) along with NOMAC or MPA. The ability of the progestin to inhibit the testosterone-induced growth of accessory sex organs is measured.

## Signaling Pathways and Experimental Workflow

[Click to download full resolution via product page](#)

Caption: Generalized signaling pathway for progestins like  **nomegestrol acetate** and medroxyprogesterone acetate.

### Experimental Workflow for Receptor Binding Assay



[Click to download full resolution via product page](#)

Caption: A simplified workflow for determining the receptor binding affinity of progestins.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Nomegestrol acetate: pharmacology, safety profile and therapeutic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Medroxyprogesterone acetate - Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [A Comparative Safety Analysis: Nomegestrol Acetate vs. Medroxyprogesterone Acetate]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1679828#comparative-safety-profile-of-nomegestrol-acetate-vs-medroxyprogesterone-acetate>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)